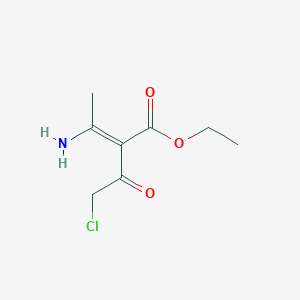
(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride
概要
説明
(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring with a hydroxy group and a methoxycarbonyl group. The chloride ion is associated with the pyrrolidin-1-ium cation, making it a salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2s,4r)-4-hydroxyproline.
Esterification: The hydroxy group is esterified using methoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of Pyrrolidin-1-ium Salt: The resulting ester is then treated with hydrochloric acid to form the pyrrolidin-1-ium chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and salt formation processes. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles like bromide or iodide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium bromide or sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of (2s,4r)-4-oxo-2-(methoxycarbonyl)pyrrolidin-1-ium chloride.
Reduction: Formation of (2s,4r)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-ium chloride.
Substitution: Formation of (2s,4r)-4-hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium bromide or iodide.
科学的研究の応用
(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The chloride ion helps in stabilizing the ionic form of the compound, enhancing its solubility and bioavailability.
類似化合物との比較
Similar Compounds
- (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidine
- (2s,4r)-4-Hydroxy-2-(ethoxycarbonyl)pyrrolidin-1-ium chloride
- (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium bromide
Uniqueness
(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride is unique due to its specific chiral configuration and the presence of both hydroxy and methoxycarbonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
methyl (2S,4R)-4-hydroxypyrrolidin-1-ium-2-carboxylate;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C[NH2+]1)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C[NH2+]1)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40216-83-9 | |
| Record name | 4-Hydroxy-L-proline methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40216-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one](/img/structure/B7761560.png)









![L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-](/img/structure/B7761636.png)

![(3Z)-5-chloro-3-[hydroxy(thiophen-2-yl)methylidene]-2-oxoindole-1-carboxamide](/img/structure/B7761655.png)

